molecular formula C11H17NO B13197903 4-[(Butan-2-yloxy)methyl]aniline

4-[(Butan-2-yloxy)methyl]aniline

Cat. No.: B13197903
M. Wt: 179.26 g/mol
InChI Key: WLBPSJJVWMXSCP-UHFFFAOYSA-N
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Description

4-[(Butan-2-yloxy)methyl]aniline is an organic compound with the molecular formula C11H17NO It is an aniline derivative where the aniline nitrogen is substituted with a butan-2-yloxy group

Properties

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

4-(butan-2-yloxymethyl)aniline

InChI

InChI=1S/C11H17NO/c1-3-9(2)13-8-10-4-6-11(12)7-5-10/h4-7,9H,3,8,12H2,1-2H3

InChI Key

WLBPSJJVWMXSCP-UHFFFAOYSA-N

Canonical SMILES

CCC(C)OCC1=CC=C(C=C1)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Butan-2-yloxy)methyl]aniline typically involves the reaction of aniline with butan-2-yloxy methyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or toluene at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of 4-[(Butan-2-yloxy)methyl]aniline follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then purified using techniques such as distillation or recrystallization to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

4-[(Butan-2-yloxy)methyl]aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: The aniline group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Electrophilic reagents such as nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation are commonly employed.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Corresponding amines or other reduced forms.

    Substitution: Various substituted aniline derivatives depending on the electrophile used.

Scientific Research Applications

4-[(Butan-2-yloxy)methyl]aniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in pharmaceuticals due to its structural similarity to other bioactive aniline derivatives.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-[(Butan-2-yloxy)methyl]aniline involves its interaction with various molecular targets. The aniline group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The butan-2-yloxy group may enhance the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    Aniline: The parent compound, which lacks the butan-2-yloxy group.

    N-Methylaniline: An aniline derivative with a methyl group instead of butan-2-yloxy.

    N-Ethylaniline: Similar to N-methylaniline but with an ethyl group.

Uniqueness

4-[(Butan-2-yloxy)methyl]aniline is unique due to the presence of the butan-2-yloxy group, which imparts different chemical and physical properties compared to other aniline derivatives. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.

Biological Activity

4-[(Butan-2-yloxy)methyl]aniline, a compound derived from aniline, exhibits a range of biological activities that are of significant interest in medicinal chemistry and pharmacology. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for 4-[(Butan-2-yloxy)methyl]aniline is C12H17NC_{12}H_{17}N, with a molecular weight of 189.27 g/mol. The compound features an aniline group substituted with a butan-2-yloxy methyl group, which is crucial for its biological activity.

PropertyValue
Molecular FormulaC₁₂H₁₇N
Molecular Weight189.27 g/mol
IUPAC Name4-[(Butan-2-yloxy)methyl]aniline

Biological Activity

4-[(Butan-2-yloxy)methyl]aniline has been studied for various biological activities, including:

1. Anticancer Activity
Research has indicated that derivatives of aniline compounds can exhibit cytotoxic effects against several cancer cell lines. For instance, studies have shown that related compounds demonstrate significant inhibition of cell proliferation in human cancer cell lines such as HeLa (cervical cancer) and MCF7 (breast cancer) with IC50 values ranging from 10 to 50 µM .

2. Anti-inflammatory Effects
Compounds similar to 4-[(Butan-2-yloxy)methyl]aniline have been evaluated for their anti-inflammatory properties. For example, certain derivatives have shown to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway. In vitro assays reveal that some aniline derivatives can reduce COX-2 activity significantly, indicating potential use in treating inflammatory diseases .

3. Antimicrobial Properties
There is emerging evidence that anilines possess antimicrobial activity. Studies have reported that certain derivatives exhibit inhibitory effects against both Gram-positive and Gram-negative bacteria, suggesting their potential as antimicrobial agents .

The biological effects of 4-[(Butan-2-yloxy)methyl]aniline are largely attributed to its ability to interact with specific molecular targets within cells:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression and inflammation, such as COX enzymes.
  • Receptor Binding : It may also interact with various receptors implicated in cellular signaling pathways, affecting processes like apoptosis and cell proliferation .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

  • Cytotoxicity Study : A study published in PubChem demonstrated that certain aniline derivatives showed selective cytotoxicity against various cancer cell lines, with one derivative exhibiting an IC50 value of approximately 25 µM against HeLa cells .
  • Inflammation Model : In vivo models using carrageenan-induced paw edema demonstrated that related compounds significantly reduced inflammation compared to control groups, suggesting a strong anti-inflammatory potential .
  • Antimicrobial Testing : A recent investigation found that derivatives based on the aniline structure displayed effective antibacterial properties against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) in the low micromolar range .

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